Molecular Weight and Formula Differentiation vs. N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
The target compound (C21H24N2O2, MW 336.44) differs from N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (CAS 941991-31-7; C22H26N2O4, MW 382.45) by a formal substitution of 4-methylbenzamide with 3,5-dimethoxybenzamide. This results in a molecular weight decrease of 46.01 Da and a reduction of two hydrogen-bond acceptors (from 4 to 2), which predictively lowers topological polar surface area (TPSA) and increases membrane permeability . For medicinal chemistry campaigns requiring lower molecular weight lead-like properties, 946269-86-9 offers a measurable physicochemical advantage over the 3,5-dimethoxy analog.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 336.44 g/mol; Molecular Formula: C21H24N2O2 |
| Comparator Or Baseline | N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide (CAS 941991-31-7): 382.45 g/mol; C22H26N2O4 |
| Quantified Difference | MW difference: −46.01 Da; H-bond acceptor count: 2 vs. 4 |
| Conditions | Calculated from molecular formula; vendor-provided data |
Why This Matters
Lower molecular weight and reduced hydrogen-bond acceptor count are key determinants of lead-likeness (Rule of 3) and oral bioavailability potential, making 946269-86-9 a preferred starting scaffold for fragment-based or lead-optimization programs where smaller size is prioritized.
